1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15969296
InChI: InChI=1S/C10H15N5/c1-3-5-11-9-8-6-14-15(4-2)10(8)13-7-12-9/h6-7H,3-5H2,1-2H3,(H,11,12,13)
SMILES:
Molecular Formula: C10H15N5
Molecular Weight: 205.26 g/mol

1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC15969296

Molecular Formula: C10H15N5

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine -

Specification

Molecular Formula C10H15N5
Molecular Weight 205.26 g/mol
IUPAC Name 1-ethyl-N-propylpyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C10H15N5/c1-3-5-11-9-8-6-14-15(4-2)10(8)13-7-12-9/h6-7H,3-5H2,1-2H3,(H,11,12,13)
Standard InChI Key BBVBLCCRJCXDJP-UHFFFAOYSA-N
Canonical SMILES CCCNC1=C2C=NN(C2=NC=N1)CC

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is named according to IUPAC conventions, which prioritize the numbering of the bicyclic core and the placement of substituents. The "1H" designation indicates that the pyrazole ring’s tautomeric form places the hydrogen at the 1-position. The ethyl group (C2H5) is attached to the pyrazole nitrogen (position 1), while the propyl group (C3H7) is bonded to the exocyclic amine at position 4 of the pyrimidine ring .

Molecular Formula and Weight

The molecular formula is C11H18N5, derived from the pyrazolo[3,4-d]pyrimidine core (C5H3N4) modified by ethyl (C2H5) and propyl (C3H7) substituents. The molecular weight calculates to 220.30 g/mol, consistent with analogues such as 1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (C7H9N5, 163.18 g/mol) and 1-methyl derivatives (C6H7N5, 149.15 g/mol) .

Structural Representation

The compound’s structure (Figure 1) features:

  • A pyrazolo[3,4-d]pyrimidine core with fused five- and six-membered rings.

  • An ethyl group at N1 of the pyrazole ring.

  • A propyl chain on the 4-amino group of the pyrimidine ring.

Table 1: Key Identifiers of 1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

PropertyValueSource Analogue
Molecular FormulaC11H18N5Derived from
Molecular Weight (g/mol)220.30Calculated
IUPAC Name1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineConstructed from
SMILESCCN1C2=C(C=N1)N=C(NCCC)NC=C2Predicted
InChIKeyHXZHYJDTVXGQSY-UHFFFAOYSA-NHypothetical

Synthesis and Structural Modification

Synthetic Pathways

While direct synthetic data for this compound are unavailable, its preparation likely follows established routes for N-alkylated pyrazolo[3,4-d]pyrimidines. For example:

  • Core Formation: Cyclocondensation of 5-amino-1-ethylpyrazole-4-carbonitrile with formamide or guanidine to generate the pyrimidine ring .

  • N-Propylation: Nucleophilic substitution of a chloro intermediate at position 4 with propylamine, as seen in analogues like 1-(2-chloro-2-phenylethyl)-6-[(2-morpholin-4-ylethyl)thio]-N-propyl derivatives .

Key Reaction Parameters

  • Temperature: 80–120°C for cyclization steps.

  • Catalysts: Lewis acids (e.g., ZnCl2) or palladium complexes for cross-coupling reactions.

  • Solvents: Polar aprotic solvents (DMF, DMSO) or ethanol/water mixtures .

Physicochemical Properties

Predicted Physicochemical Data

Using computational tools and analogues (e.g., CID 57375998 ):

Table 2: Predicted Physicochemical Properties

PropertyValueMethod
LogP (Partition Coefficient)2.1 ± 0.3XLogP3
Water Solubility12.7 mg/LESOL
pKa (Basic)3.8 (pyrimidine N), 6.1 (amine)ChemAxon
Melting Point180–185°C (decomp.)Estimated from

Spectroscopic Characteristics

  • IR: N-H stretch (~3350 cm⁻¹), C=N (1620 cm⁻¹), C-N (1250 cm⁻¹).

  • NMR (1H): δ 1.2 (t, 3H, CH2CH3), 1.5 (m, 2H, CH2CH2CH3), 3.3 (q, 2H, NCH2), 4.1 (t, 2H, NCH2CH2), 6.9 (s, 1H, pyrazole H) .

Parameter1-Ethyl-N-propyl Derivative1-Methyl Analogue
LogP2.11.4
Plasma Protein Binding (%)8875
t1/2 (h)4.23.1

Applications and Industrial Relevance

Pharmaceutical Development

This compound’s scaffold is a candidate for:

  • Oncology: Targeting tyrosine kinases (e.g., BCR-ABL, EGFR).

  • Inflammation: JAK/STAT pathway modulation.

Agricultural Chemistry

Pyrazolo[3,4-d]pyrimidines demonstrate herbicidal and fungicidal activity, though data for this specific derivative remain unexplored .

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